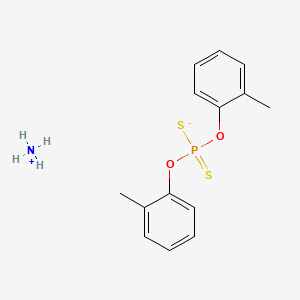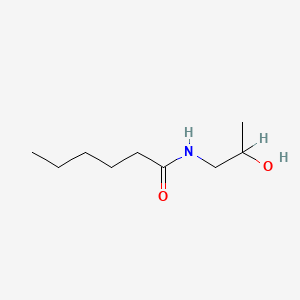![molecular formula C23H22ClFN2O2 B13752966 N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)
N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea is a complex organic compound characterized by its unique biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often focus on improving yield, reducing costs, and minimizing environmental impact. For example, the use of high-efficiency catalysts and greener solvents can be employed to enhance the overall process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles like bromine (Br₂), chlorine (Cl₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use in targeted cancer therapy.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Another compound with similar structural features and applications.
Uniqueness
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea stands out due to its unique biphenyl structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H22ClFN2O2 |
|---|---|
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
1-[4-[[3-(3-chlorophenyl)-2-fluoro-4-methoxyphenyl]methyl]phenyl]-3-ethylurea |
InChI |
InChI=1S/C23H22ClFN2O2/c1-3-26-23(28)27-19-10-7-15(8-11-19)13-17-9-12-20(29-2)21(22(17)25)16-5-4-6-18(24)14-16/h4-12,14H,3,13H2,1-2H3,(H2,26,27,28) |
Clé InChI |
CMUSHOBDZLOGFH-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=CC=C(C=C1)CC2=C(C(=C(C=C2)OC)C3=CC(=CC=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



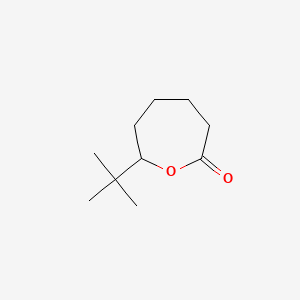


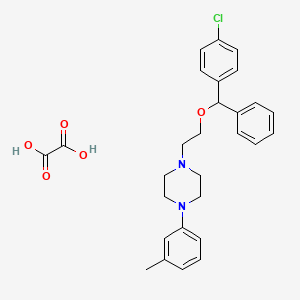




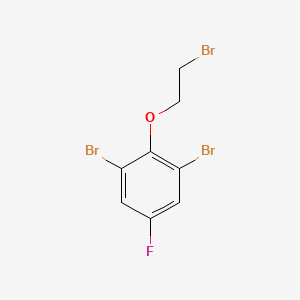
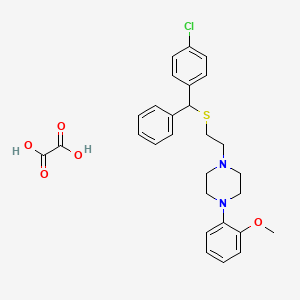
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
